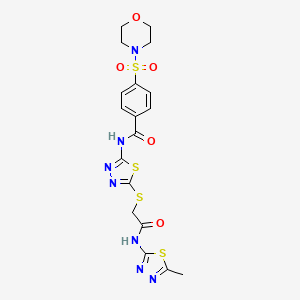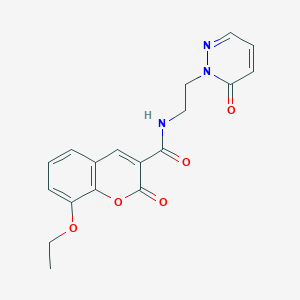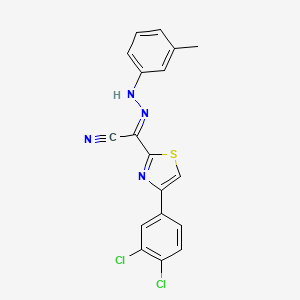![molecular formula C14H18N4OS B2369469 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole CAS No. 2380095-23-6](/img/structure/B2369469.png)
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole, also known as MPTP, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neurology. MPTP has been found to have a unique mechanism of action that makes it an important tool for studying the pathways involved in Parkinson's disease and other neurological disorders.
Mecanismo De Acción
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in symptoms similar to those observed in Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole has also been shown to activate the immune system and induce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is a valuable tool for studying the mechanisms involved in Parkinson's disease and other neurological disorders. However, there are limitations to its use in lab experiments, including the fact that 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is highly toxic and must be handled with care. Additionally, 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole-induced neurotoxicity may not accurately reflect the pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research involving 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole, including the development of new drugs that target the pathways involved in Parkinson's disease. Additionally, 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole may be used to study the role of the immune system in other neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. Finally, 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole may be used to investigate the potential neuroprotective effects of various compounds and therapies.
Métodos De Síntesis
The synthesis of 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole involves several steps, including the formation of a piperidine ring and the introduction of a thiadiazole moiety. The final step involves the addition of a pyridine ring to the piperidine ring. The synthesis of 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole has been widely used in scientific research as a tool for studying the mechanisms involved in Parkinson's disease. 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole is converted into a toxic metabolite, MPP+, which selectively damages the dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to those observed in Parkinson's disease. 3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole has also been used to study the role of the immune system in neurodegenerative diseases.
Propiedades
IUPAC Name |
3-methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11-16-14(20-17-11)18-8-2-3-12(9-18)10-19-13-4-6-15-7-5-13/h4-7,12H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYHTMJRQYYNEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)


![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)
![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2369401.png)
![5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2369402.png)
![(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2369404.png)


![8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2369407.png)